2-Phenyl-1-(thiophen-2-yl)ethanone

Description

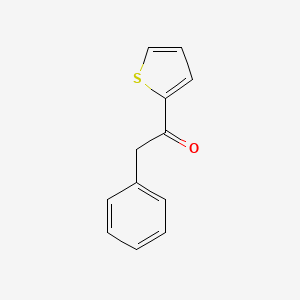

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMVINSKZVYIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350739 | |

| Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-28-6 | |

| Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenyl-1-(thiophen-2-yl)ethanone CAS number and properties

An In-Depth Technical Guide to 2-Phenyl-1-(thiophen-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1-(thiophen-2-yl)ethanone (CAS No. 13196-28-6), a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, synthesis methodologies, spectroscopic profile, and applications, with a particular focus on its role as a versatile building block in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. The insights presented herein are grounded in authoritative sources to provide a reliable and practical resource for scientific professionals.

Chemical Identity and Physicochemical Properties

2-Phenyl-1-(thiophen-2-yl)ethanone, also known as 2-phenyl-1-(2-thienyl)ethanone, is an aromatic ketone featuring a phenyl group attached to a thiophene ring via a carbonyl bridge.[1] Its unique structure, combining the electron-rich thiophene moiety with a phenyl group, makes it a valuable intermediate for synthesizing more complex molecules.[1]

Table 1: Physicochemical Properties of 2-Phenyl-1-(thiophen-2-yl)ethanone

| Property | Value | Source(s) |

| CAS Number | 13196-28-6 | [1][2][][4] |

| Molecular Formula | C₁₂H₁₀OS | [2][4] |

| Molecular Weight | 202.27 g/mol | [2][][4] |

| Appearance | Solid | [1] |

| Melting Point | 41-45 °C (from ethanol) | [1] |

| Boiling Point | 179 °C @ 11 Torr | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 163.2 ± 20.9 °C | [1] |

| Refractive Index | 1.608 | [1] |

| Purity | ≥97% | [1][2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][4] |

Synthesis and Purification

The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone typically involves the Friedel-Crafts acylation of thiophene with phenylacetyl chloride. This electrophilic aromatic substitution reaction is a standard method for forming carbon-carbon bonds with aromatic rings.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suitable inert solvent (e.g., dichloromethane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Reagent Addition: Thiophene is dissolved in the solvent and cooled in an ice bath. Phenylacetyl chloride is then added dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol to yield the final product.

Caption: A general workflow for the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone via Friedel-Crafts acylation.

Spectroscopic Characterization

The structural elucidation of 2-Phenyl-1-(thiophen-2-yl)ethanone is confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic absorption band for the carbonyl (C=O) group, typically in the range of 1660-1685 cm⁻¹, indicative of an aryl ketone.[5] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the thiophene and phenyl rings. A singlet corresponding to the methylene (-CH₂-) protons will be observed further upfield.

-

¹³C NMR: The carbon NMR spectrum is distinguished by a downfield signal for the carbonyl carbon, typically in the range of 190-200 ppm.[5] Aromatic carbons will resonate in the δ 120-140 ppm region.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.27 g/mol ).

Applications in Research and Drug Development

Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.[6] 2-Phenyl-1-(thiophen-2-yl)ethanone serves as a crucial starting material or intermediate in the synthesis of various biologically active compounds.

-

Lead Compound in Drug Discovery: This compound is explored as a lead structure for developing new drugs to treat various diseases.[1] The thiophene ring often acts as a bioisosteric replacement for a phenyl ring, which can improve the compound's metabolic stability and binding affinity.[6]

-

Synthesis of Novel Therapeutics: Analogues of this ketone have been investigated for a variety of therapeutic applications:

-

Anti-osteoporosis Agents: Derivatives of 1-(benzo[b]thiophen-2-yl)ethanone have shown potent effects in enhancing BMP-2 expression, which is crucial for bone formation.[7]

-

Anticancer Agents: Thiophene-containing compounds have been evaluated for their anti-proliferative activity against various cancer cell lines.[6]

-

Antiseizure and Antinociceptive Agents: Benzo[b]thiophene derivatives have been developed as potent antiseizure and antinociceptive agents.[8]

-

Caption: The central role of 2-Phenyl-1-(thiophen-2-yl)ethanone in synthesizing various therapeutic agents.

Safety and Handling

2-Phenyl-1-(thiophen-2-yl)ethanone is considered to have low toxicity but should be handled with care in a laboratory setting.[1] It is an oxidant that can react with strong bases and acids.[1]

Table 2: GHS Hazard and Precautionary Statements

| Category | Information | Source(s) |

| Pictogram | [4][9] | |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9][10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment: Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[9]

References

-

2-Phenyl-1-(thiophen-2-yl)ethanone. Lead Sciences. [Link]

-

2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6. BIOSYNCE. [Link]

-

2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone | C12H9OS. PubChem. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

88-15-3 | MFCD00005442 | 1-(Thiophen-2-yl)ethanone. AA Blocks. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. [Link]

-

1-thiophen-2-yl-ethanone - 88-15-3, C6H6OS, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

acharya nagarjuna university (anu). Krishnaveni Degree College. [Link]

-

Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. PubMed. [Link]

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. 2-Phenyl-1-(thiophen-2-yl)ethanone - Lead Sciences [lead-sciences.com]

- 4. 13196-28-6|2-Phenyl-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. angenechemical.com [angenechemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Physicochemical properties of 2-phenyl-1-(2-thienyl)ethanone

An In-depth Technical Guide to the Physicochemical Properties of 2-phenyl-1-(2-thienyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-phenyl-1-(2-thienyl)ethanone (CAS No: 13196-28-6), a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The document details the compound's structural and physical characteristics, provides validated experimental protocols for its analysis, and discusses its potential applications, particularly in drug discovery. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical utility for professionals in the field.

Introduction and Significance

2-phenyl-1-(2-thienyl)ethanone is an α-aryl ketone featuring a phenyl group and a thiophene ring linked by a carbonyl-methylene bridge. This unique structural arrangement makes it a valuable building block for the synthesis of more complex molecules. The thiophene ring, a well-known bioisostere of the benzene ring, is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Consequently, 2-phenyl-1-(2-thienyl)ethanone serves as a key intermediate for creating novel compounds with potential therapeutic activities.[2] Its applications are being explored in the development of new drugs, agricultural chemicals, and fragrances.[2] Understanding its fundamental physicochemical properties is a critical first step in its utilization for research and development.

Molecular Structure and Identifiers

The structural identity of a compound is its most fundamental property. The arrangement of atoms and bonds in 2-phenyl-1-(2-thienyl)ethanone dictates its chemical reactivity, physical properties, and spectroscopic behavior.

Caption: 2D structure of 2-phenyl-1-(2-thienyl)ethanone.

Table 1: Compound Identifiers and Molecular Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-phenyl-1-thiophen-2-ylethanone | [] |

| CAS Number | 13196-28-6 | [2][] |

| Molecular Formula | C₁₂H₁₀OS | [] |

| Molecular Weight | 202.27 g/mol | [] |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CS2 | [] |

| InChI Key | HXMVINSKZVYIDI-UHFFFAOYSA-N |[] |

Physicochemical Characteristics

The physical properties of a compound are essential for its handling, formulation, and application. These macroscopic properties are a direct consequence of the molecule's structure and intermolecular forces.

Table 2: Key Physicochemical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Appearance | Solid | Room Temperature | [2] |

| Melting Point | 41 - 45 °C | [2] | |

| Boiling Point | 179 °C | 11 Torr | [2] |

| 346.3 °C (Predicted) | 760 mmHg | [] | |

| Density | 1.2 ± 0.1 g/cm³ | [2][] |

| Flash Point | 163.2 ± 20.9 °C | |[2] |

Solubility

While comprehensive quantitative solubility data is not widely published, the compound is noted to be soluble in ethanol for recrystallization purposes.[2] As a largely non-polar molecule, it is expected to have good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with limited solubility in water.

Expertise & Causality: The presence of the aromatic phenyl and thiophene rings contributes to its lipophilic character, while the polar carbonyl group provides a site for hydrogen bonding, allowing for some solubility in polar protic solvents like ethanol. For drug development, precise solubility determination in aqueous buffers (e.g., Phosphate-Buffered Saline) and biorelevant media (e.g., FaSSIF, FeSSIF) is a critical step that must be performed experimentally.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and assessment of purity. The following workflow represents a standard, self-validating system for the characterization of a novel or synthesized batch of 2-phenyl-1-(2-thienyl)ethanone.

Caption: Standard workflow for physicochemical characterization.

Experimental Protocols and Expected Data

The following sections detail the standard operating procedures for acquiring key analytical data. The "Expected Results" are based on theoretical principles and analysis of the compound's structure, providing a benchmark for experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-phenyl-1-(2-thienyl)ethanone and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the raw data (Free Induction Decay) using appropriate software, applying Fourier transform, phase correction, and baseline correction.

Trustworthiness: The use of a deuterated solvent is crucial to avoid large interfering solvent signals. TMS provides a universally accepted reference point, ensuring the accuracy and reproducibility of chemical shift values.

Expected ¹H NMR Data (in CDCl₃):

-

~δ 7.8-8.0 ppm: A multiplet corresponding to the proton on the thiophene ring adjacent to the carbonyl group (position 5).

-

~δ 7.0-7.6 ppm: A complex multiplet region integrating to 7 protons, corresponding to the remaining two protons on the thiophene ring and the five protons of the phenyl ring.

-

~δ 4.3 ppm: A singlet integrating to 2 protons, corresponding to the methylene (-CH₂-) protons situated between the phenyl and carbonyl groups.

Expected ¹³C NMR Data (in CDCl₃):

-

~δ 185-195 ppm: A signal for the carbonyl carbon (C=O).

-

~δ 125-145 ppm: Multiple signals in the aromatic region for the carbons of the phenyl and thiophene rings.

-

~δ 45-50 ppm: A signal for the methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Expected Characteristic Absorption Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from both the phenyl and thiophene rings.

-

~1670-1690 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (ketone) stretching vibration. This is a key diagnostic peak.

-

~1580-1400 cm⁻¹: Several bands corresponding to C=C stretching within the aromatic and heteroaromatic rings.

-

~850-700 cm⁻¹: C-H out-of-plane bending vibrations, which can be diagnostic for the substitution patterns on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructures.

Protocol:

-

Technique: Use Gas Chromatography-Mass Spectrometry (GC-MS) for this volatile compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to ensure good separation (e.g., ramp from 100 °C to 280 °C).

-

MS Detection: Analyze the eluting compound using an MS detector, typically with Electron Ionization (EI) at 70 eV.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 202, corresponding to the molecular weight of C₁₂H₁₀OS.

-

Major Fragments: Expect fragmentation patterns corresponding to the loss of key groups. Common fragments would include the thienoyl cation (m/z = 111) and the benzyl/tropylium cation (m/z = 91).

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound in pharmaceutical development.

Protocol:

-

System: A reverse-phase HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. For example, start at 70% A, and ramp to 95% B over 15 minutes.

-

Detection: Monitor the eluent using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Trustworthiness: Before analysis, the system must pass a suitability test (e.g., replicate injections to check retention time and area precision) to ensure the data is reliable. This protocol allows for the separation of the main compound from potential starting materials, by-products, or degradation products.

Applications in Drug Development

2-phenyl-1-(2-thienyl)ethanone is more than just a chemical curiosity; it is a platform for innovation. The α-aryl ketone motif is a core structure in many biologically active molecules.[4][5][6] This compound, specifically, has been identified as a potential lead compound for developing new drugs to treat various diseases.[2] For instance, derivatives of 2-thienyl-7-phenylaminothieno[3,2-b]pyridines have been investigated as inhibitors of Src kinase, an important target in oncology.[7] The ability to readily modify both the phenyl and thiophene rings allows medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

According to available safety information, 2-phenyl-1-(2-thienyl)ethanone has low toxicity and is considered relatively safe for use in scientific experiments.[2] However, as a standard laboratory practice, it should be handled with care. It is an oxidant and can react with strong bases and acids.[2] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.

References

-

2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6 - BIOSYNCE. [Link]

-

2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone | C11H11NOS2 | CID - PubChem. [Link]

-

2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone | C12H9OS - PubChem. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

1-(4-Thiophen-2-yl-phenyl)-ethanone | C12H10OS - BuyersGuideChem. [Link]

-

Ethanone, 1-(2-thienyl)- - the NIST WebBook. [Link]

-

1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem. [Link]

-

Ethanone, 1-(2-thienyl)- - the NIST WebBook. [Link]

-

Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System | Journal of the American Chemical Society. [Link]

-

Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed. [Link]

-

α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts. [Link]

-

Applications substituted 2-aminothiophenes in drug design - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynce.com [biosynce.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenyl-1-(thiophen-2-yl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds that offer unique structural and electronic properties. Among these, thiophene-containing compounds have emerged as a cornerstone in the design of new therapeutic agents.[1][2] The thiophene ring, a bioisosteric analogue of the phenyl group, imparts distinct physicochemical characteristics that can enhance biological activity and improve pharmacokinetic profiles.[3] This guide focuses on a key exemplar of this class, 2-Phenyl-1-(thiophen-2-yl)ethanone, providing a comprehensive overview of its fundamental properties, synthesis, spectral characterization, and its burgeoning role as a precursor in drug discovery and materials science. As a Senior Application Scientist, the following sections are curated to provide not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this versatile molecule in their own investigations.

Core Molecular Profile

2-Phenyl-1-(thiophen-2-yl)ethanone, a ketone featuring a phenyl group attached to the alpha-carbon and a thiophen-2-yl moiety bonded to the carbonyl carbon, is a crystalline solid at room temperature. Its fundamental molecular attributes are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀OS | [4] |

| Molecular Weight | 202.27 g/mol | [4] |

| CAS Number | 13196-28-6 | [4] |

| Appearance | Solid | [4] |

| Melting Point | 41-45 °C (from ethanol) | [4] |

| Boiling Point | 179 °C at 11 Torr | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a robust and well-established method for the formation of aryl ketones. The causality behind this experimental choice lies in the high nucleophilicity of the thiophene ring, which is more reactive than benzene towards electrophilic attack.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone via the acylation of thiophene with phenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Diagram of the Synthetic Workflow:

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (DCM).

-

Formation of the Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel. Stir the mixture at this temperature for 20-30 minutes to facilitate the formation of the electrophilic acylium ion complex.[5]

-

Acylation of Thiophene: Add a solution of thiophene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The high reactivity of thiophene necessitates slow addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[6]

Spectroscopic Characterization

The structural elucidation of 2-Phenyl-1-(thiophen-2-yl)ethanone is confirmed through a combination of spectroscopic techniques. The expected data from these analyses are crucial for verifying the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and thiophene rings, as well as a characteristic singlet for the methylene protons. The protons on the thiophene ring will appear as doublets or multiplets in the aromatic region, typically at a different chemical shift than the phenyl protons due to the influence of the sulfur heteroatom. The methylene protons (-CH₂-) adjacent to the carbonyl and phenyl groups will likely appear as a singlet around 4.0-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon (C=O) in the range of 190-200 ppm. The aromatic carbons of both the phenyl and thiophene rings will appear in the 120-140 ppm region, with the carbon attached to the sulfur atom in the thiophene ring having a distinct chemical shift. The methylene carbon will be observed further upfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹ is indicative of the ketone carbonyl group conjugated with the thiophene ring.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the phenyl and thiophene rings.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

C-S Stretch: A weaker absorption band, often in the fingerprint region (around 600-800 cm⁻¹), can be attributed to the C-S bond in the thiophene ring.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-Phenyl-1-(thiophen-2-yl)ethanone, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 202, corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the phenylmethyl radical (C₇H₇) to give a thienoyl cation, or cleavage at the carbonyl group.

Applications in Drug Discovery and Development

The 2-Phenyl-1-(thiophen-2-yl)ethanone scaffold is a versatile building block in the synthesis of a wide array of biologically active molecules. The thiophene moiety is a well-established pharmacophore that can participate in various receptor-ligand interactions.[1]

Precursor for Anti-inflammatory and Analgesic Agents

Derivatives of 2-Phenyl-1-(thiophen-2-yl)ethanone have been investigated for their potential as anti-inflammatory and analgesic agents.[2] The core structure can be readily modified to introduce various substituents that can modulate the biological activity. For instance, the synthesis of chalcone derivatives from this ketone has yielded compounds with significant anti-inflammatory properties.[3]

Scaffold for Anticancer Drug Candidates

The thiophene ring is present in several approved anticancer drugs. The 2-Phenyl-1-(thiophen-2-yl)ethanone core provides a template for the design of novel compounds that can target various cancer-related pathways. Research has shown that thiophene derivatives can exhibit cytotoxic activity against various cancer cell lines.[2]

Role in the Development of Antimicrobial Agents

The structural features of 2-Phenyl-1-(thiophen-2-yl)ethanone make it an attractive starting material for the synthesis of novel antimicrobial agents. Thiophene-containing compounds have demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.[1][7]

Diagram of Application Pathways:

Caption: Key application areas in drug discovery.

Conclusion and Future Perspectives

2-Phenyl-1-(thiophen-2-yl)ethanone is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its constituent functional groups, makes it an invaluable building block for the creation of novel compounds with diverse biological activities. The continued exploration of derivatives based on this scaffold holds considerable promise for the development of new therapeutic agents to address a range of unmet medical needs. This guide provides a foundational understanding of this important molecule, intended to catalyze further research and innovation.

References

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(03), 687-701.

- BIOSYNCE. (n.d.). 2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6.

- PubChem. (n.d.). 2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone.

- YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation.

- Mendoza, A., et al. (2019). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. Organic Letters, 21(19), 7851-7856.

- Khan, I., & Ibrar, A. (2022). Therapeutic importance of synthetic thiophene. PMC.

- MDPI. (2024, January 16). Biological Activities of Thiophenes.

- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal, 9(8).

- Synthesis , Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. (2024). Journal of Kufa for Chemical Sciences, 3(3).

- ResearchGate. (2025). Synthesis and characterisation of some 2-[2(1-phenyl-3-thiophen-2-yl-1H- pyrazol-4-yl)]-vinyl chromene-4-ones.

- Google Patents. (n.d.). US2492629A - Acylation of thiophene.

- Sigma-Aldrich. (n.d.). 2-Thienylmagnesium bromide 1.0M tetrahydrofuran 5713-61-1.

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Molecules.

- ResearchGate. (2025). Mechanochemical Synthesis and Characterizations of chalcone derivatives: (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one and (2E)-3-(Anthracen-9-yl).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone | C12H9OS- | CID 149912360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. websites.umich.edu [websites.umich.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journalwjarr.com [journalwjarr.com]

An In-Depth Technical Guide to the Spectral Data of 2-phenyl-1-thiophen-2-ylethanone

Introduction

2-phenyl-1-thiophen-2-ylethanone (CAS No. 13196-28-6) is a ketone featuring a thiophene ring connected to a carbonyl group, which is in turn bonded to a methylene group and a phenyl ring. This compound holds potential in various fields, including drug discovery and the development of agricultural chemicals and fragrances, primarily serving as a key chemical intermediate in the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions.

This technical guide provides a comprehensive analysis of the spectral data of 2-phenyl-1-thiophen-2-ylethanone, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles of organic spectroscopy and supported by data from analogous compounds.

Molecular Structure and Key Features

The structure of 2-phenyl-1-thiophen-2-ylethanone comprises a thiophene ring, a phenyl ring, and a ketone functional group. This combination of an electron-rich heterocyclic aromatic ring (thiophene) and an aromatic hydrocarbon ring (phenyl) flanking a carbonyl group dictates the molecule's electronic and, consequently, its spectral properties.

The Versatile Thiophene Scaffold: A Comprehensive Technical Guide to its Biological Activities in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological properties of thiophene derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the synthetic strategies employed to access these privileged scaffolds, elucidate their mechanisms of action across various therapeutic areas, and provide practical, field-proven insights into their evaluation. This guide is structured to not only present established knowledge but also to explain the causality behind experimental choices and to highlight the structure-activity relationships that govern the therapeutic potential of this fascinating class of compounds.

Introduction: The Thiophene Moiety - A Privileged Pharmacophore

The thiophene ring system is a recurring motif in a multitude of approved pharmaceutical agents, underscoring its significance in drug design.[1][2] Its journey from a coal tar contaminant to a key building block in modern therapeutics is a testament to its unique physicochemical properties.[3] The structural similarity of thiophene to a benzene ring allows it to act as a bioisostere, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[3] The sulfur atom within the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[1] This adaptability has led to the development of thiophene-containing drugs across a wide array of therapeutic classes, including anti-inflammatory agents, anticancer drugs, antimicrobials, and central nervous system modulators.[1][4][5]

The versatility of the thiophene scaffold is further amplified by the numerous synthetic methodologies available for its derivatization. Classical methods like the Paal-Knorr and Gewald syntheses, alongside modern metal-catalyzed and multicomponent reactions, provide chemists with a robust toolbox to create diverse libraries of thiophene derivatives for biological screening.[1][6] The nature and position of substituents on the thiophene ring have a profound impact on the resulting biological activity, a key theme that will be explored throughout this guide.[5][7]

Anticancer Activities of Thiophene Derivatives

Cancer remains a leading cause of mortality worldwide, driving the continuous search for more effective and less toxic therapeutic agents.[4][7] Thiophene derivatives have emerged as a promising class of compounds with significant antiproliferative properties against various cancer cell lines.[7][8][9]

Mechanisms of Anticancer Action

The anticancer effects of thiophene derivatives are multifaceted, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9] Key mechanisms include:

-

Topoisomerase Inhibition: Some thiophene analogs interfere with the function of topoisomerases, enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[4][7][8]

-

Tyrosine Kinase Inhibition: Many thiophene-based compounds act as inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth and division.[4][7][8]

-

Tubulin Interaction: Disruption of microtubule dynamics is a well-established anticancer strategy. Certain thiophene derivatives have been shown to interact with tubulin, inhibiting its polymerization and leading to mitotic arrest.[4][7][8]

-

Induction of Apoptosis: Thiophene compounds can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of reactive oxygen species (ROS).[4][7][8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[7][9] For instance, the introduction of chalcone moieties has been shown to enhance anticancer and apoptosis-inducing activities.[4] A thorough understanding of SAR is crucial for the rational design of novel and more potent thiophene-based anticancer agents.[7]

Representative Anticancer Thiophene Derivatives and their Efficacy

| Compound Class | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

| Thiophene-Chalcone Hybrids | Human Colon Cancer (HCT116) | Varies | Apoptosis Induction | [4] |

| Thieno[2,3-d]pyrimidines | Various | Varies | Tyrosine Kinase Inhibition | [7] |

| Raltitrexed | Various | Varies | Thymidylate Synthase Inhibition | [1] |

| OSI-930 | Various | Varies | Kinase Inhibition (Kit, KDR) | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of thiophene derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thiophene derivative stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Anticancer Mechanisms

Caption: Mechanisms of anticancer action of thiophene derivatives.

Antimicrobial Activities of Thiophene Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[10][11]

Spectrum of Antimicrobial Activity

Thiophene-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant Acinetobacter baumannii and Escherichia coli.[11][12] Furthermore, many derivatives exhibit potent antifungal activity against various fungal species.[10]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophene derivatives are diverse and can include:

-

Inhibition of DNA Gyrase: Some thiophene analogs have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[13]

-

Disruption of Cell Membrane Integrity: Certain derivatives can increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to chronic infections and antibiotic resistance. Some thiophene compounds have demonstrated the ability to inhibit biofilm formation.[13]

Structure-Activity Relationship (SAR) in Antimicrobial Thiophenes

The antimicrobial activity is significantly influenced by the substituents on the thiophene ring.[10] For example, the presence of a pyridine side chain has been shown to confer excellent antimicrobial activity.[10] Spiro-indoline-oxadiazole derivatives have displayed high activity against Clostridium difficile.[11]

Representative Antimicrobial Thiophene Derivatives and their MIC Values

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Pyridine-substituted Thiophenes | Staphylococcus aureus, Escherichia coli | Comparable to ampicillin | [10] |

| Spiro-indoline-oxadiazole Thiophene | Clostridium difficile | 2 - 4 | [11] |

| Thiophene-Thiadiazole Hybrids | Gram-positive and Gram-negative bacteria | 3.125 - 6.25 | [13] |

| Hydroxythiophene Derivative | Various bacteria | Inhibition zones 15-21 mm | [14] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of a thiophene derivative against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Thiophene derivative stock solution (in DMSO)

-

96-well microplates

-

Inoculating loop or sterile swabs

-

Spectrophotometer (600 nm)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution: Prepare two-fold serial dilutions of the thiophene derivative in MHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Antimicrobial Workflow

Caption: Workflow for MIC determination of thiophene derivatives.

Anti-inflammatory Activities of Thiophene Derivatives

Chronic inflammatory diseases pose a significant public health challenge.[15] Thiophene derivatives have been investigated for their anti-inflammatory properties, with some compounds showing promise as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which are associated with significant side effects.[15][16]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiophene derivatives are primarily attributed to their ability to modulate key inflammatory pathways:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, inhibit COX enzymes, which are responsible for the production of prostaglandins involved in inflammation.[15][17][18] Some derivatives also inhibit LOX enzymes, which are involved in the synthesis of leukotrienes.[15][17]

-

Modulation of Inflammatory Cytokines: Certain thiophene derivatives can negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8.[19]

Structure-Activity Relationship (SAR) in Anti-inflammatory Thiophenes

The presence of specific functional groups is crucial for the anti-inflammatory activity of thiophene derivatives. Carboxylic acids, esters, amines, amides, methyl, and methoxy groups have been frequently associated with potent anti-inflammatory effects and effective biological target recognition.[15][17]

Representative Anti-inflammatory Thiophene Derivatives

| Compound | Key Structural Features | Mechanism of Action | Reference |

| Tinoridine | Thiophene ring | COX inhibitor, radical scavenger | [18][19] |

| Tiaprofenic acid | Thiophene ring | COX inhibitor | [18][19] |

| Tetrasubstituted thiophenes | Coumarin-3-yl substituent | Potent anti-inflammatory and analgesic activity | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rodents

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of a test compound.

Materials:

-

Rodents (e.g., Wistar rats)

-

Carrageenan solution (1% in saline)

-

Thiophene derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

-

Compound Administration: Administer the thiophene derivative or the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

-

Induction of Inflammation: One hour after compound administration, inject a sub-plantar injection of carrageenan into the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Inflammatory Cascade and Thiophene Intervention

Caption: Thiophene derivatives inhibit key enzymes in the inflammatory cascade.

Neurological Activities of Thiophene Derivatives

Thiophene-based compounds have shown significant potential in the treatment of various neurological and neurodegenerative disorders.[20][21] Their ability to cross the blood-brain barrier and interact with central nervous system targets makes them a valuable scaffold in neuroscience drug discovery.[20]

Applications in Neurodegenerative Disorders

Thiophene derivatives are being explored for their therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease.[20] Their mechanisms of action in this context include:

-

Modulation of Amyloid-β Aggregation: Some thiophene-based ligands can bind to and modulate the aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease.[20][22]

-

Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's symptoms. Certain thiophene derivatives have shown potent acetylcholinesterase inhibitory activity.[20]

-

Alleviation of Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Thiophene compounds with antioxidant properties can help mitigate this damage.[20]

Role as Neurotransmitter Reuptake Inhibitors

Thiophene derivatives have also been developed as potent inhibitors of norepinephrine and serotonin reuptake, suggesting their potential as antidepressants and anxiolytics.[23]

Important Considerations

While promising, the neurotoxicity of some thiophene compounds has been reported, highlighting the importance of careful structural modification and toxicological evaluation in the development of CNS-active thiophene derivatives.[24]

Future Perspectives and Conclusion

The thiophene scaffold continues to be a highly privileged and versatile platform in drug discovery. The diverse biological activities, coupled with the well-established synthetic routes for derivatization, ensure that thiophene and its analogs will remain at the forefront of medicinal chemistry research.[1][2] Future efforts will likely focus on the development of multi-target thiophene derivatives, leveraging their ability to interact with multiple biological targets to address complex diseases like cancer and neurodegenerative disorders.[20] The integration of computational tools, such as molecular docking and in silico ADMET prediction, will further accelerate the rational design and optimization of novel thiophene-based therapeutics with improved efficacy and safety profiles.[15][25]

This guide has provided a comprehensive overview of the significant biological activities of thiophene derivatives, offering both foundational knowledge and practical insights for researchers in the field. The continued exploration of this remarkable heterocyclic system holds immense promise for the development of the next generation of innovative medicines.

References

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. Europe PMC. [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. Ingenta Connect. [Link]

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science. [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Thiophene-Based Compounds. MDPI. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Semantic Scholar. [Link]

-

Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Taylor & Francis Online. [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. [Link]

-

Synthesis and Biological Screening of Thiophene Derivatives. ResearchGate. [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]

-

Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. ACS Publications. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

-

Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats. PubMed. [Link]

-

Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. PubMed. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benthamscience.com [benthamscience.com]

- 5. A Review on Anticancer Activities of Thiophene and Its Analogs: Ingenta Connect [ingentaconnect.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Phenyl-1-(thiophen-2-yl)ethanone Derivatives and Analogs: Synthesis, Pharmacological Significance, and Experimental Protocols

This guide provides a comprehensive technical overview of 2-phenyl-1-(thiophen-2-yl)ethanone and its derivatives, a class of compounds demonstrating significant potential in drug discovery. We will delve into the synthetic methodologies, explore the rich pharmacological landscape of these molecules, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

Introduction to the 2-Phenyl-1-(thiophen-2-yl)ethanone Core

The 2-phenyl-1-(thiophen-2-yl)ethanone scaffold, characterized by a phenyl ring and a thiophene ring linked by a two-carbon carbonyl-containing chain, represents a privileged structure in medicinal chemistry. The inherent physicochemical properties of the thiophene ring, a bioisostere of the benzene ring, confer unique electronic and conformational characteristics that are often exploited to enhance biological activity and modulate pharmacokinetic properties. The structural versatility of this core allows for extensive chemical modifications at both the phenyl and thiophene rings, as well as the ethanone linker, leading to a diverse library of analogs with a wide spectrum of pharmacological activities.

Synthetic Methodologies: Building the Core and Its Analogs

The synthesis of the 2-phenyl-1-(thiophen-2-yl)ethanone core and its derivatives can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution patterns and the availability of starting materials.

Friedel-Crafts Acylation: A Direct Approach to the Core Structure

A primary and direct method for the synthesis of the parent compound, 2-phenyl-1-(thiophen-2-yl)ethanone, is the Friedel-Crafts acylation of thiophene with phenylacetyl chloride.[1][2][3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2][4] The reaction proceeds with high regioselectivity, with the acyl group predominantly attacking the C2 position of the thiophene ring. This preference is due to the greater stabilization of the cationic intermediate formed during C2 acylation compared to C3 acylation.[3][5]

Experimental Protocol 1: Synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone via Friedel-Crafts Acylation

Materials:

-

Thiophene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add phenylacetyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel. Stir the mixture for 20-30 minutes at 0 °C.

-

Addition of Thiophene: Add thiophene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-phenyl-1-(thiophen-2-yl)ethanone.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Gewald Reaction: A Versatile Route to Highly Substituted Analogs

For the synthesis of highly functionalized 2-aminothiophene derivatives, the Gewald reaction is an exceptionally powerful and versatile multicomponent reaction.[6][7][8][9] This one-pot synthesis typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated methylene compound), and elemental sulfur in the presence of a base.[7][8] This reaction allows for the rapid assembly of complex thiophene systems with diverse substitution patterns, which are often difficult to access through other methods.

Experimental Protocol 2: General Procedure for the Gewald Synthesis of 2-Aminothiophene Derivatives

Materials:

-

A ketone or aldehyde (e.g., cyclohexanone)

-

An activated nitrile (e.g., malononitrile or ethyl cyanoacetate)

-

Elemental sulfur

-

A base catalyst (e.g., morpholine, piperidine, or triethylamine)

-

A suitable solvent (e.g., ethanol or dimethylformamide)

-

Standard laboratory glassware

Procedure:

-

Reactant Mixture: In a round-bottom flask, combine the ketone or aldehyde (1.0 equivalent), the activated nitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.

-

Addition of Base: Add the basic catalyst (0.1-0.2 equivalents) to the mixture.

-

Heating: Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and stir for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol and then water. Dry the product under vacuum.

-

Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

-

Characterization: Confirm the structure of the synthesized compound using appropriate analytical techniques (NMR, IR, MS).

Pharmacological Significance and Structure-Activity Relationships

Derivatives of 2-phenyl-1-(thiophen-2-yl)ethanone have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity

A significant body of research has highlighted the potent antimicrobial properties of thiophene-containing compounds.[6][7][10][11][12][13] These derivatives have shown activity against a broad spectrum of pathogens, including drug-resistant bacteria and fungi.[10][14][15][16][17]

-

Antibacterial Activity: Many thiophene derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][12][14] Some analogs have shown promising results against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant Acinetobacter baumannii and Escherichia coli.[10][14][15][16][17] The mechanism of action can vary, with some compounds targeting bacterial cell division by inhibiting FtsZ polymerization.[14]

-

Antifungal Activity: Certain derivatives have also displayed notable antifungal activity against clinically relevant fungi such as Candida albicans.[6][11]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

The presence of the thiophene ring is often crucial for activity.

-

Modifications on the phenyl ring can significantly impact potency and spectrum of activity. Electron-withdrawing or lipophilic groups can enhance activity.

-

The nature of the substituent at the 5-position of the thiophene ring can influence activity.

-

The incorporation of additional heterocyclic rings, such as pyridine or oxadiazole, can lead to potent antimicrobial agents.[6][11]

| Derivative Class | Target Organism(s) | Observed Activity (MIC values) | Reference |

| Thiophene-based heterocycles | C. difficile | 2-4 µg/mL | [6] |

| Substituted aminothiophenes | Colistin-resistant A. baumannii and E. coli | 8-32 mg/L | [10] |

| Thiophenyl pyrimidines | MRSA and VREs | 24-48 µg/mL | [14] |

Anticancer Activity

The 2-phenyl-1-(thiophen-2-yl)ethanone scaffold has served as a foundation for the development of potent anticancer agents. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival.

-

Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases.[2][18][19] Certain derivatives have been identified as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of the PI3K/Akt/mTOR signaling pathway.[9] This pathway is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival.[10][20][][22][23] Other analogs have shown inhibitory activity against tyrosine kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[18]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. Small molecule inhibitors based on the thiophene scaffold can block this pathway at the level of PI3K and/or mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[9][][22][23]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Anticonvulsant Activity

Derivatives of the 2-phenyl-1-(thiophen-2-yl)ethanone core have also been investigated for their potential in treating neurological disorders, particularly epilepsy.[23][24][25][26]

-

Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Models: These compounds have been evaluated in standard preclinical models of epilepsy, such as the MES and scPTZ tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[19][24][25][26]

-

Mechanism of Action: The anticonvulsant effects of some of these derivatives are believed to be mediated through the modulation of neuronal voltage-sensitive sodium channels.[24][25]

SAR Insights for Anticonvulsant Activity:

-

The nature and position of substituents on the phenyl ring are critical for anticonvulsant activity.[25][26]

-

The presence of specific heterocyclic moieties, such as pyrrolidine-2,5-dione, can confer potent anticonvulsant properties.[24]

-

Lipophilicity is an important parameter influencing the anticonvulsant potency of these compounds.[26]

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 2-phenyl-1-(thiophen-2-yl)ethanone derivatives, a battery of standardized in vitro and in vivo assays is employed.

Antimicrobial Susceptibility Testing

Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[11]

Materials:

-

Synthesized thiophene derivatives

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (e.g., ciprofloxacin, ampicillin)

-

Negative control (broth with solvent)

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of each test row.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted microbial suspension to each well, including positive and negative controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. Growth can be assessed visually or by measuring the absorbance at 600 nm.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination.

In Vitro Kinase Inhibition Assay

Experimental Protocol 4: Luminescence-Based Kinase Assay for IC₅₀ Determination

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Target kinase and its specific substrate peptide

-

ATP

-

Test compounds

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction Setup: In a 384-well plate, add the serially diluted compounds or DMSO control. Add the target kinase and incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

IC₅₀ Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Anticonvulsant Screening in Animal Models

Experimental Protocol 5: Maximal Electroshock (MES) Seizure Test in Mice

This model is used to identify compounds effective against generalized tonic-clonic seizures.[19][24][25][26]

Materials:

-

Male albino mice (20-25 g)

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Electroconvulsiometer with corneal electrodes

-

Electrode solution (e.g., saline)

Procedure:

-

Animal Dosing: Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

-

Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes wetted with saline.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

-

Data Analysis: Calculate the percentage of protected animals in each group and determine the ED₅₀ (the dose that protects 50% of the animals).

Conclusion and Future Directions